molecular formula C16H22N2O2 B12295992 7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one

7-methyl-4'-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1'-cyclohexan]-5-one

Cat. No.: B12295992
M. Wt: 274.36 g/mol
InChI Key: LEPYOHCJHXWXPU-UHFFFAOYSA-N
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Description

7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound is of interest due to its potential pharmacological activities and its structural novelty.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one can be achieved through various synthetic routes. One common method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions . Another approach is the copper-catalyzed C-N and C-O coupling of 2-halophenols with 2-(2-halophenyl)-1H-indoles . These reactions typically require specific conditions such as the use of microwave irradiation or high temperatures to achieve good yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow chemistry techniques, which allow for the efficient and scalable synthesis of complex molecules . This method can enhance the practical application of the synthesis by providing a more controlled and reproducible process.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide, catalysts like copper salts, and solvents such as 1,4-dioxane . The reaction conditions often involve elevated temperatures and controlled atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying spiro compound reactivity.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, are of significant interest.

    Medicine: It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro derivatives and dibenzo[b,f][1,4]oxazepine analogs . These compounds share structural similarities but may differ in their substituents and overall reactivity.

Uniqueness

The uniqueness of 7-methyl-4’-(methylamino)-3,4-dihydro-5H-spiro[benzo[f][1,4]oxazepine-2,1’-cyclohexan]-5-one lies in its specific spiro structure and the presence of both methyl and methylamino groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

7-methyl-4'-(methylamino)spiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclohexane]-5-one

InChI

InChI=1S/C16H22N2O2/c1-11-3-4-14-13(9-11)15(19)18-10-16(20-14)7-5-12(17-2)6-8-16/h3-4,9,12,17H,5-8,10H2,1-2H3,(H,18,19)

InChI Key

LEPYOHCJHXWXPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3(CCC(CC3)NC)CNC2=O

Origin of Product

United States

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